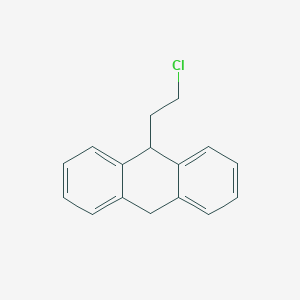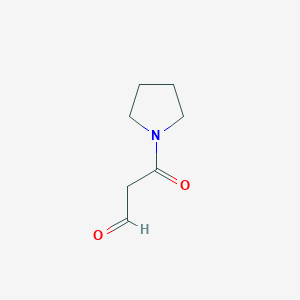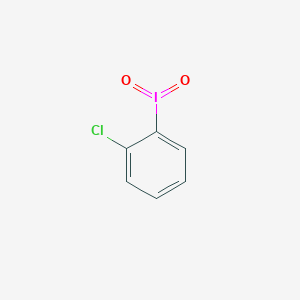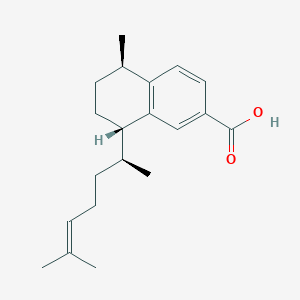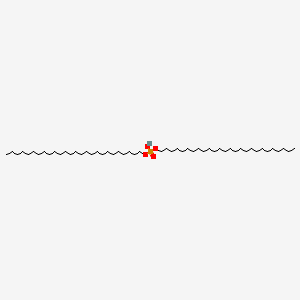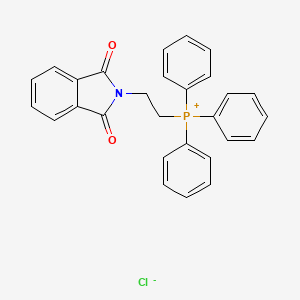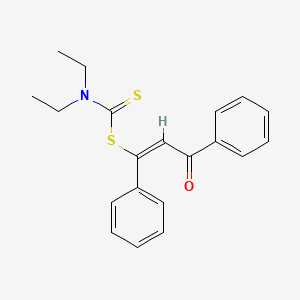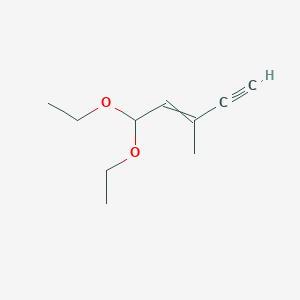![molecular formula C11H14SSi B14495506 Silane, trimethyl[(phenylethynyl)thio]- CAS No. 63135-82-0](/img/structure/B14495506.png)
Silane, trimethyl[(phenylethynyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[(phenylethynyl)thio]- is a chemical compound with the molecular formula C11H14SiS It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one phenylethynylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(phenylethynyl)thio]- typically involves the reaction of trimethylsilylacetylene with phenylthio compounds under specific conditions. One common method involves the use of transition metal catalysts to facilitate the reaction. For example, the polymerization of 1-phenyl-2-trimethylsilylacetylene by various transition metal catalysts has been reported .
Industrial Production Methods
Industrial production methods for Silane, trimethyl[(phenylethynyl)thio]- are not well-documented in the literature. it is likely that similar synthetic routes involving transition metal catalysts and controlled reaction conditions are employed on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl[(phenylethynyl)thio]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenylethynylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Silane, trimethyl[(phenylethynyl)thio]- include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates.
Major Products
The major products formed from the reactions of Silane, trimethyl[(phenylethynyl)thio]- depend on the specific reaction type. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized silane derivatives.
Applications De Recherche Scientifique
Silane, trimethyl[(phenylethynyl)thio]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Silane, trimethyl[(phenylethynyl)thio]- involves its interaction with molecular targets through its phenylethynylthio group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, which can modify the compound’s properties and reactivity. The molecular pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, trimethyl[(phenylthio)methyl]-: This compound has a similar structure but with a phenylthio group instead of a phenylethynylthio group.
Trimethyl(phenylthio)silane: Another similar compound with a phenylthio group attached to the silicon atom.
Uniqueness
Silane, trimethyl[(phenylethynyl)thio]- is unique due to the presence of the phenylethynylthio group, which imparts distinct chemical properties and reactivity compared to other silane derivatives. This uniqueness makes it valuable for specific applications in scientific research and industry.
Propriétés
Numéro CAS |
63135-82-0 |
|---|---|
Formule moléculaire |
C11H14SSi |
Poids moléculaire |
206.38 g/mol |
Nom IUPAC |
trimethyl(2-phenylethynylsulfanyl)silane |
InChI |
InChI=1S/C11H14SSi/c1-13(2,3)12-10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 |
Clé InChI |
FVSKTOGMHAHKOL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)SC#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)
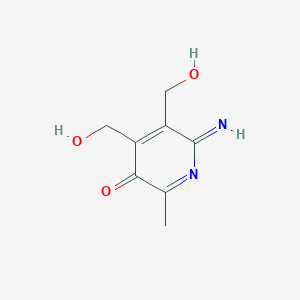
![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)
![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)
